N-Nitrosodipropylamine

Description

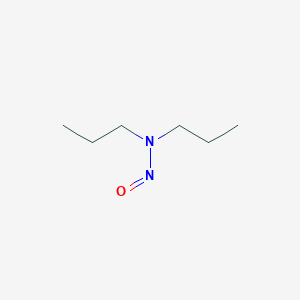

Structure

3D Structure

Properties

IUPAC Name |

N,N-dipropylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKFDHTUAUWZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Record name | N-NITROSODI-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021032 | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodi-n-propylamine is a clear to pale yellow liquid., Yellow liquid; [HSDB], Clear to pale yellow liquid. | |

| Record name | N-NITROSODI-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/853 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

403 °F at 760 mmHg (NTP, 1992), 206 °C, 403 °F | |

| Record name | N-NITROSODI-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/853 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water (approximately 1%), Slightly soluble in water, Miscible with ethanol, ether, Soluble in organic solvents and lipids | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9163 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9163 g/cu cm at 20 °C, 0.9163 | |

| Record name | N-NITROSODI-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/853 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Gold, Yellow liquid | |

CAS No. |

621-64-7 | |

| Record name | N-NITROSODI-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodipropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodipropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, N-nitroso-N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosodipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2920IH58NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosodi-n-propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/853 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Nitrosodipropylamine (NDPA): A Technical Guide to its Metabolic Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodipropylamine (NDPA) is a symmetrical dialkylnitrosamine that has been identified as a potent carcinogen in various animal models.[1] Its presence in the environment, certain foods, and as a potential impurity in pharmaceutical products necessitates a thorough understanding of its metabolic fate and the mechanisms by which it exerts its carcinogenic effects. This technical guide provides an in-depth overview of the core metabolic activation pathways of NDPA, focusing on the enzymatic processes, resulting metabolites, and the generation of reactive intermediates that can interact with cellular macromolecules. The guide is intended for researchers, scientists, and drug development professionals involved in toxicology, drug metabolism, and cancer research.

Core Metabolic Activation Pathways

The carcinogenicity of NDPA is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The metabolic activation of NDPA proceeds through several key pathways, including α-hydroxylation, β-hydroxylation, and subsequent β-oxidation. These processes convert the relatively inert NDPA into highly reactive electrophilic species capable of forming covalent adducts with DNA, a critical initiating event in chemical carcinogenesis.

α-Hydroxylation: The Primary Activation Pathway

The principal pathway for the metabolic activation of NDPA is the hydroxylation of the carbon atom adjacent (in the α-position) to the N-nitroso group.[2] This reaction is predominantly catalyzed by cytochrome P450 enzymes, with studies implicating CYP2B1 and CYP2E1 as the major isoforms involved.[3]

The α-hydroxylation of NDPA results in the formation of an unstable intermediate, N-nitroso-1-hydroxypropylpropylamine. This intermediate spontaneously decomposes to yield propionaldehyde (B47417) and a highly reactive propyldiazonium ion. The propyldiazonium ion is a potent electrophile that can readily alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[2]

β-Hydroxylation and Subsequent β-Oxidation

In addition to α-hydroxylation, NDPA can also undergo hydroxylation at the β-carbon position, leading to the formation of N-nitroso-β-hydroxypropylpropylamine (NHPPA).[4] This metabolite is relatively more stable than its α-hydroxy counterpart. NHPPA can be further oxidized in a β-oxidation pathway to form N-nitroso-β-oxopropylpropylamine (NOPPA).[4] Both NHPPA and NOPPA are also considered proximate carcinogens.

The oxidation of NHPPA to NOPPA is catalyzed by both microsomal and cytosolic enzymes.[4] Studies have shown that CYP2B1 and CYP2E1 can catalyze this reaction.[4] NOPPA can then undergo further metabolic activation, though the precise subsequent steps leading to a DNA-reactive species are still under investigation. One proposed pathway involves the formation of a methylating agent, as evidenced by the detection of 7-methylguanine (B141273) adducts in vitro.[4]

Other Metabolic Pathways

While α- and β-hydroxylation are the major activation pathways, other metabolic transformations of NDPA have been reported, including γ-hydroxylation, which is considered a minor pathway. Denitrosation, the removal of the nitroso group, is another potential metabolic route that is generally considered a detoxification pathway.

Quantitative Data on NDPA Metabolism

| Enzyme/System | Substrate | Product | Rate of Formation | Reference |

| Purified Rat CYP2B1 | NHPPA | NOPPA | 16.5 ± 3.1 pmol/pmol P450/h | [4] |

| Purified Rabbit CYP2E1 | NHPPA | NOPPA | 20.0 ± 4.4 pmol/pmol P450/h | [4] |

| Rat Liver Microsomes | NHPPA | NOPPA | 95.6 ± 16.5 pmol/min/mg protein | [4] |

| Rat Liver Cytosol | NHPPA | NOPPA | 13.7 ± 3.0 pmol/min/mg protein | [4] |

Note: The lack of comprehensive Michaelis-Menten kinetic parameters for the initial metabolic steps of NDPA represents a significant data gap in the complete quantitative understanding of its metabolic activation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the metabolic activation of NDPA.

In Vitro Metabolism of NDPA using Rat Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of NDPA in a complex enzymatic system derived from liver tissue.

Materials:

-

This compound (NDPA)

-

Rat liver microsomes (from phenobarbital (B1680315) or pyridine-induced rats to enrich for CYP2B1 and CYP2E1, respectively)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Internal standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add NDPA (dissolved in a suitable solvent like DMSO, final concentration typically in the micromolar to millimolar range) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to precipitate the proteins and extract the metabolites.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

Metabolism of NDPA using a Reconstituted CYP Enzyme System

This protocol allows for the investigation of NDPA metabolism by specific, purified CYP isoforms.

Materials:

-

This compound (NDPA)

-

Purified recombinant CYP enzyme (e.g., CYP2B1 or CYP2E1)

-

Purified NADPH-cytochrome P450 reductase

-

Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

Procedure:

-

Preparation of the Reconstituted System: On ice, mix the purified CYP enzyme, NADPH-cytochrome P450 reductase, and phospholipid vesicles in potassium phosphate buffer. Allow the components to assemble for a short period.

-

Pre-incubation: Transfer the reconstituted system to a 37°C water bath and pre-incubate for 5 minutes.

-

Initiation of Reaction: Add NDPA to the pre-incubated mixture.

-

Start of Metabolism: Initiate the reaction by adding NADPH.

-

Incubation and Termination: Follow steps 4-7 from the rat liver microsome protocol.

Analysis of NDPA Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of NDPA and its metabolites. Specific conditions may need to be optimized based on the analytical standards and instrumentation available.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Column: A reverse-phase C18 column is commonly used for the separation of nitrosamines and their metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for MS detection.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for nitrosamines (e.g., ~230 nm) or mass spectrometry for higher sensitivity and specificity.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of NDPA and its expected metabolites of known concentrations.

-

Sample Injection: Inject a fixed volume of the reconstituted sample extract onto the HPLC column.

-

Chromatographic Separation: Run the HPLC method with the optimized gradient to separate the parent compound and its metabolites.

-

Detection and Quantification: Detect the compounds as they elute from the column. Quantify the metabolites by comparing their peak areas to the standard curves generated from the analytical standards.

Determination of NDPA-DNA Adducts by ³²P-Postlabeling Assay

This is a highly sensitive method for detecting and quantifying DNA adducts formed by carcinogens like NDPA.

Materials:

-

DNA sample (from in vivo or in vitro experiments)

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides by multi-dimensional TLC on PEI-cellulose plates.

-

Detection and Quantification: Visualize the adducted nucleotides by autoradiography and quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is expressed as relative adduct labeling (RAL), which represents the ratio of adducted nucleotides to total normal nucleotides.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic activation pathways of NDPA and a typical experimental workflow for its in vitro metabolism study.

Caption: Metabolic activation pathways of this compound (NDPA).

Caption: General experimental workflow for in vitro NDPA metabolism studies.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, with α-hydroxylation and β-hydroxylation/oxidation being the most significant. Cytochrome P450 isoforms, particularly CYP2B1 and CYP2E1, play a critical role in converting NDPA into reactive electrophiles that can damage DNA, initiating the carcinogenic process. This technical guide provides a foundational understanding of these pathways, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the kinetic parameters of all metabolic steps and to explore the complete profile of DNA adducts formed in vivo. A comprehensive understanding of NDPA metabolism is essential for accurate risk assessment and the development of strategies to mitigate its potential health effects.

References

- 1. alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkylation of cellular macromolecules and target specificity of carcinogenic nitrosodialkylamines: metabolic activation by cytochromes P450 2B1 and 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Synthesis and Purification of N-Nitrosodipropylamine (NDPA) Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Nitrosodipropylamine (NDPA) is classified as a probable human carcinogen.[1] The synthesis and handling of this compound should only be undertaken by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. This guide is intended for informational purposes for legitimate research and the development of analytical standards only.

Introduction

This compound (NDPA) is a semi-volatile organic compound belonging to the N-nitrosamine class.[2] N-nitrosamines are a group of potent mutagenic and carcinogenic impurities that can form during the manufacturing of active pharmaceutical ingredients (APIs) and drug products.[3][4] The presence of these impurities, even at trace levels, is a significant concern for regulatory agencies and the pharmaceutical industry.[5]

To ensure patient safety and comply with stringent regulatory limits, highly accurate and sensitive analytical methods are required to detect and quantify NDPA in pharmaceuticals, food, and environmental samples.[3][6] The development and validation of these methods depend on the availability of high-purity analytical reference standards.[7] This technical guide provides an in-depth overview of the synthesis, purification, and characterization of an this compound standard for analytical use.

Synthesis of this compound

The most common laboratory synthesis of N-nitrosamines involves the reaction of a secondary amine with an acidic source of nitrite (B80452).[1][2] In the case of NDPA, the precursor is di-n-propylamine, which is reacted with a nitrosating agent, typically formed in situ from sodium nitrite under acidic conditions.[3][8]

Chemical Reaction Pathway

The synthesis proceeds via the nitrosation of di-n-propylamine. Under acidic conditions, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂), which then generates the nitrosating agent, dinitrogen trioxide (N₂O₃).[3] This agent reacts with the secondary amine to yield this compound.

References

- 1. Nitrosamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Customized Reference Standards for Nitrosamine Impurities [tarosdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of N-Nitrosodipropylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodipropylamine (NDPA), a member of the N-nitrosamine class of compounds, is a subject of significant interest in toxicological and pharmaceutical research due to its carcinogenic properties. A thorough understanding of its physicochemical characteristics is paramount for assessing its environmental fate, metabolic pathways, and potential for human exposure. This technical guide provides a comprehensive overview of the core physicochemical properties of NDPA, detailed experimental protocols for their determination, and an illustrative representation of its metabolic activation pathway.

Data Presentation: Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical data for this compound, facilitating easy comparison and reference.

| Property | Value | Reference(s) |

| CAS Number | 621-64-7 | [1] |

| Molecular Formula | C₆H₁₄N₂O | [2] |

| Molecular Weight | 130.19 g/mol | [2] |

| Appearance | Clear to pale yellow liquid | [1] |

| Boiling Point | 206 °C (403 °F) at 760 mmHg | [2] |

| Melting Point | Not available | |

| Density/Specific Gravity | 0.9163 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 0.39 mmHg at 25 °C | [2] |

| Water Solubility | ~1% (approximately 10,000 mg/L) | [2] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 1.36 | [2] |

| Refractive Index | 1.4437 at 20 °C | [2] |

| Stability | Stable in neutral or alkaline aqueous solutions in the dark; light-sensitive, especially to UV light. Slightly less stable in acidic solutions. | [2] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound, based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[3][4]

Determination of Boiling Point (OECD TG 103)

The boiling point of this compound can be determined using the ebulliometer method.

-

Apparatus : An ebulliometer equipped with a thermometer and a heating mantle.

-

Procedure :

-

A sample of NDPA is placed in the ebulliometer.

-

The sample is heated, and the temperature is recorded at which the liquid and vapor phases are in equilibrium at a given pressure.

-

The pressure is measured using a manometer.

-

The observed boiling point is corrected to standard pressure (760 mmHg).

-

-

Data Analysis : The boiling point is reported as the temperature in degrees Celsius at 760 mmHg.

Determination of Water Solubility (Flask Method, OECD TG 105)

-

Apparatus : A constant temperature bath, flasks with stoppers, and an analytical method for quantifying NDPA (e.g., GC-MS or HPLC-UV).

-

Procedure :

-

An excess amount of NDPA is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then allowed to stand undisturbed to allow for phase separation.

-

Aliquots of the aqueous phase are carefully removed, filtered or centrifuged to remove any undissolved substance.

-

The concentration of NDPA in the aqueous phase is determined using a validated analytical method.

-

-

Data Analysis : The water solubility is expressed in mg/L or g/L.

Determination of n-Octanol/Water Partition Coefficient (HPLC Method, OECD TG 117)

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.[5]

-

Apparatus : A high-performance liquid chromatograph (HPLC) with a UV detector and a reverse-phase column (e.g., C18).

-

Procedure :

-

A series of reference compounds with known Log Kₒw values are injected into the HPLC system to create a calibration curve.

-

The retention times of the reference compounds are recorded.

-

A solution of NDPA in the mobile phase is then injected into the HPLC system under the same conditions.

-

The retention time of NDPA is determined.

-

-

Data Analysis :

-

A regression line of Log Kₒw versus the logarithm of the retention time for the reference compounds is plotted.

-

The Log Kₒw of NDPA is then calculated from its retention time using the regression equation.

-

Determination of Vapor Pressure (Static Method)

This method involves measuring the saturation pressure of the substance in a closed system at a given temperature.[6]

-

Apparatus : A constant-temperature bath, a vacuum-tight sample cell connected to a pressure measuring device (manometer).

-

Procedure :

-

A small amount of NDPA is introduced into the sample cell.

-

The cell is evacuated to remove air and then sealed.

-

The cell is placed in a constant-temperature bath, and the system is allowed to reach equilibrium.

-

The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.

-

-

Data Analysis : The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specified temperature.

Metabolic Pathway of this compound

This compound requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1 and CYP2B1.[7][8] The metabolic activation involves hydroxylation at the α-, β-, or γ-carbon of the propyl chains. The α-hydroxylation pathway is considered the primary route for bioactivation, leading to the formation of unstable intermediates that can alkylate DNA.[8][9]

References

- 1. This compound | Occupational Safety and Health Administration [osha.gov]

- 2. This compound | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. epa.gov [epa.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Carcinogenic Potential of N-Nitrosodipropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodipropylamine (NDPA) is a potent N-nitroso compound that has demonstrated significant carcinogenic potential in various animal models. This technical guide provides an in-depth overview of the in vivo carcinogenicity of NDPA, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. Through a comprehensive review of key studies, this document summarizes the dose-response relationships, target organ specificity, and the metabolic activation pathways leading to NDPA-induced tumorigenesis. The information is presented to support research, drug development, and regulatory assessment activities related to nitrosamine (B1359907) impurities.

Introduction

N-nitroso compounds, including this compound (NDPA), are a class of genotoxic carcinogens that have been identified as impurities in various consumer products and pharmaceuticals. Understanding the in vivo carcinogenic risk associated with these compounds is of paramount importance for public health and safety. This guide synthesizes the available scientific literature on the carcinogenic effects of NDPA in animal models, providing a detailed resource for the scientific community.

Quantitative Carcinogenicity Data

The carcinogenic effects of NDPA have been primarily investigated in rats and hamsters. The following tables summarize the quantitative data from key long-term carcinogenicity studies.

Carcinogenicity in Rats

Oral administration of NDPA to rats has been shown to induce tumors primarily in the liver, esophagus, and nasal cavity.[1]

| Study (Reference) | Animal Model | Route of Administration | Dose | Duration of Treatment | Tumor Incidence | Primary Target Organs |

| Druckrey et al. (1967)[2] | BD Rats | Diet | 30 mg/kg/day | Lifetime | High Incidence | Liver |

| Druckrey et al. (1967)[2] | BD Rats | Diet | 15 mg/kg/day | Lifetime | High Incidence | Liver |

| Druckrey et al. (1967)[2] | BD Rats | Diet | 7.5 mg/kg/day | Lifetime | High Incidence | Liver |

| Druckrey et al. (1967)[2] | BD Rats | Diet | 4 mg/kg/day | Lifetime | High Incidence | Liver |

| Lijinsky and Reuber (1983)[1] | Female Rats | Gavage | 6.3 mg/kg/day (2 days/week) | 30 weeks | High Incidence | Liver, Esophagus, Nasal Cavity |

| Lijinsky and Reuber (1983)[1] | Male Rats | Gavage | 12.6 mg/kg/day (2 days/week) | 30 weeks | High Incidence | Liver, Esophagus, Nasal Cavity |

| Lijinsky and Reuber (1981)[1] | Rats | Drinking Water | 2.6 mg/kg/day (5 days/week) | 30 weeks | High Incidence | Liver, Esophagus, Nasal Cavity |

| Lijinsky and Taylor (1978, 1979)[1] | Male Rats | Drinking Water | 5.1 mg/kg/day (5 days/week) | 30 weeks | High Incidence | Liver, Esophagus, Nasal Cavity |

Carcinogenicity in Hamsters

In Syrian golden hamsters, NDPA has been shown to induce tumors predominantly in the respiratory tract following intratracheal instillation.

| Study (Reference) | Animal Model | Route of Administration | Total Dose | Duration of Treatment | Tumor Incidence | Primary Target Organs |

| Ishinishi et al. (1988)[3][4] | Male Syrian Golden Hamsters | Intratracheal Instillation | 1.5 mg | Once a week for 15 weeks | 72% | Respiratory Organs |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. The following sections outline the experimental designs of key studies cited in this guide.

Rat Carcinogenicity Bioassay (Based on Druckrey et al., 1967)

-

Animal Model: BD strains of rats.

-

Administration: NDPA was mixed into the daily food ration.

-

Dose Groups: Multiple dose groups ranging from 4 to 30 mg/kg body weight per day.

-

Control Group: A concurrent control group receiving a standard diet without NDPA.

-

Observation Period: Animals were observed for their entire lifespan.

-

Tumor Assessment: A complete necropsy was performed on all animals. All organs were macroscopically examined, and tissues with suspected tumors, along with major organs, were preserved for histopathological evaluation.

Hamster Respiratory Carcinogenesis Study (Based on Ishinishi et al., 1988)

-

Animal Model: Male Syrian golden hamsters.

-

Preparation of Dosing Solution: NDPA was dissolved in a phosphate (B84403) buffer solution.

-

Administration: The NDPA solution was administered by intratracheal instillation.

-

Dosing Regimen: A total dose of 1.5 mg per animal was administered, divided into weekly instillations over a period of 15 weeks.

-

Control Group: A control group received instillations of the phosphate buffer solution vehicle only.

-

Observation Period: The animals were observed for their entire lifespan.

-

Tumor Assessment: Upon death or sacrifice, a thorough necropsy was conducted. The respiratory tract and other major organs were examined for the presence of tumors, which were then processed for histopathological confirmation.

Molecular Mechanisms of Carcinogenesis

The carcinogenic activity of NDPA, like other N-nitrosamines, is contingent upon its metabolic activation to reactive electrophilic intermediates that can interact with cellular macromolecules, primarily DNA.

Metabolic Activation Pathway

The primary pathway for NDPA bioactivation involves enzymatic oxidation.

This process is primarily catalyzed by cytochrome P450 enzymes, which hydroxylate the α-carbon of the propyl chain. The resulting unstable intermediate decomposes to form a reactive propyl-diazonium ion, which in turn can generate a propyl-carbocation. These electrophilic species can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.

DNA Adduct Formation and Downstream Signaling

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations if not repaired by the cell's DNA repair machinery.

The persistence of DNA adducts can trigger cellular stress responses, including the activation of tumor suppressor proteins like p53.[5] p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest to allow for DNA repair, or by initiating apoptosis (programmed cell death) if the damage is too severe. Mutations in key oncogenes, such as KRAS, are also common events in nitrosamine-induced cancers, leading to uncontrolled cell proliferation and tumor development.

Experimental Workflow for Carcinogenicity Bioassay

A generalized workflow for conducting an in vivo carcinogenicity bioassay for a compound like NDPA is outlined below.

Conclusion

The evidence from in vivo studies unequivocally demonstrates that this compound is a potent carcinogen in laboratory animals. The primary mechanism of action involves metabolic activation to DNA-reactive electrophiles, leading to the formation of DNA adducts, subsequent mutations, and the development of tumors in susceptible organs. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in the assessment and management of risks associated with nitrosamine impurities. Further research into the specific signaling pathways disrupted by NDPA will enhance our understanding of its carcinogenic mechanisms and may inform the development of novel preventative or therapeutic strategies.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. jchr.org [jchr.org]

The Cytochrome P450-Mediated Metabolism of N-Nitrosodipropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodipropylamine (NDPA) is a potent dialkylnitrosamine carcinogen found in various environmental sources, necessitating a thorough understanding of its metabolic activation.[1] This process, critical for its carcinogenic activity, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The initial and rate-limiting step in the bioactivation of NDPA is the CYP-catalyzed α-hydroxylation, which leads to the formation of unstable intermediates that can alkylate DNA, thereby initiating carcinogenesis.[1][2] In humans, CYP2E1 has been identified as the principal enzyme responsible for NDPA metabolism at low, environmentally relevant concentrations.[1][3] In rodent models, both CYP2E1 and CYP2B1 play significant roles.[4][5] Beyond the critical α-hydroxylation, other metabolic pathways for NDPA include β-hydroxylation, leading to a cascade of oxidation products, and denitrosation.[1][6] This guide provides a comprehensive overview of the role of CYP enzymes in NDPA metabolism, presenting key quantitative data, detailed experimental protocols for studying its biotransformation, and visual diagrams of the metabolic and regulatory pathways.

Core Metabolic Pathways of this compound

The metabolism of NDPA is complex, involving several key pathways mediated by cytochrome P450 enzymes. The balance between these pathways can influence the rate of activation and the ultimate carcinogenic potential of this compound.

α-Hydroxylation: The Bioactivation Pathway

The primary pathway for the metabolic activation of NDPA is α-hydroxylation.[1] This reaction is catalyzed predominantly by CYP2E1 and CYP2B1 and results in the formation of an unstable α-hydroxy-N-nitrosodipropylamine intermediate.[1][4] This intermediate spontaneously decomposes to yield propionaldehyde (B47417) and a reactive propyl-diazonium ion, which is a potent alkylating agent that can form adducts with cellular macromolecules, including DNA.[2]

β-Hydroxylation and Subsequent Oxidation

Another significant metabolic route is the hydroxylation at the β-carbon of one of the propyl chains, forming N-nitroso-β-hydroxypropylpropylamine (NHPPA).[6] This metabolite can be further oxidized to N-nitroso-β-oxopropylpropylamine (NOPPA).[3][6] This sequential oxidation pathway is also mediated by CYP enzymes, with both CYP2B1 and CYP2E1 capable of catalyzing the oxidation of NHPPA to NOPPA.[3][6] This pathway is considered a step towards the formation of a methylating species.[6]

Denitrosation: A Detoxification Pathway

Denitrosation represents a potential detoxification pathway, resulting in the formation of nitrite (B80452) and dipropylamine.[1] This reaction is also catalyzed by CYP enzymes, occurring at a lower rate than α-hydroxylation (depropylation).[1][3]

Quantitative Analysis of NDPA Metabolism

The kinetics of NDPA metabolism vary depending on the specific CYP isoform and the metabolic pathway. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Kinetic Parameters for NDPA Metabolism in Human Liver Microsomes and Recombinant Systems

| Enzyme Source | Pathway | Km (µM) | Vmax (nmol/min/mg protein or nmol P450) | Reference |

| Human Liver Microsomes (n=7) | Depropylation (α-hydroxylation) | - | 1.15 (average) | [1] |

| Human Liver Microsomes (n=3) | Denitrosation | 51 - 86 (low Km) | - | [1] |

| Human Liver Microsomes (n=2) | Denitrosation | 2600 - 4600 (high Km) | - | [1] |

| Purified Rabbit CYP2E1 | Depropylation (α-hydroxylation) | 52 | 13.4 | [1][3] |

| Purified Rabbit CYP2E1 | Denitrosation | 66 | 1.44 | [1][3] |

Table 2: Metabolism of NDPA β-Oxidation Intermediates

| Enzyme/System | Substrate | Product | Rate/Formation | Reference |

| Purified Rat CYP2B1 | NHPPA | NOPPA | 16.5 ± 3.1 pmol/pmol P450 in 1 h | [3][6] |

| Purified Rabbit CYP2E1 | NHPPA | NOPPA | 20.0 ± 4.4 pmol/pmol P450 in 1 h | [3][6] |

| Rat Liver Microsomes (untreated) | NHPPA | NOPPA | 95.6 ± 16.5 pmol/min/mg protein | [3][6] |

| Rat Liver Cytosol | NHPPA | NOPPA | 13.7 ± 3.0 pmol/min/mg protein | [3][6] |

Regulation of Key CYP Enzymes in NDPA Metabolism

The expression of CYP2E1 and CYP2B1 is subject to regulation by various xenobiotics and endogenous signaling pathways. Understanding this regulation is crucial for assessing inter-individual differences in NDPA metabolism and susceptibility.

-

CYP2E1 Regulation: Ethanol is a well-known inducer of CYP2E1. Studies have shown that this induction can be mediated by oxidative stress through a signaling cascade involving Protein Kinase C (PKC), c-Jun N-terminal kinase (JNK), and the transcription factor SP1.[7]

-

CYP2B1 Regulation: The induction of CYP2B1 by compounds such as phenobarbital (B1680315) is primarily mediated by the nuclear receptor CAR (Constitutive Androstane Receptor).[5]

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for studying the in vitro metabolism of NDPA.[1][6][8][9]

NDPA Metabolism Assay Using Liver Microsomes

This protocol is designed to measure the formation of key metabolites of NDPA, such as propionaldehyde (from α-hydroxylation) and nitrite (from denitrosation), using human or rodent liver microsomes.

Materials:

-

Pooled human or animal liver microsomes

-

This compound (NDPA)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Semicarbazide (B1199961) HCl (for trapping propionaldehyde)

-

Reagents for nitrite detection (e.g., Griess reagent)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Zinc sulfate (B86663) solution (for denitrosation assay termination)

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the master mix containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Pre-incubation: Add liver microsomes (e.g., 0.5-1.5 mg/mL final concentration) to the master mix. For α-hydroxylation assays, also add semicarbazide (e.g., 3 mM final concentration). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add NDPA to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration may range from low micromolar to millimolar, depending on the experimental goal.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linearity of product formation.

-

Terminate Reaction:

-

For Depropylation (α-hydroxylation): Terminate the reaction by adding a cold organic solvent like acetonitrile.

-

For Denitrosation: Terminate the reaction by adding a 50% zinc sulfate solution.

-

-

Sample Processing: Centrifuge the terminated reactions to pellet the protein. Collect the supernatant for analysis.

-

Analysis:

-

Propionaldehyde: The semicarbazone derivative can be quantified by HPLC.

-

Nitrite: Quantify using a colorimetric assay with Griess reagent.

-

-

Controls: Include controls without NADPH, without substrate, and without microsomes to account for non-enzymatic degradation and background levels.

Metabolism Assay with Reconstituted CYP Systems

This protocol allows for the study of NDPA metabolism by individual, purified CYP enzymes.

Materials:

-

Purified CYP enzyme (e.g., CYP2E1, CYP2B1)

-

Purified NADPH-cytochrome P450 reductase

-

Cytochrome b5 (optional, can enhance activity)

-

Phospholipids (B1166683) (e.g., DLPC)

-

NDPA

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

Reconstitution: Prepare the reconstituted enzyme system by incubating the purified CYP, NADPH-P450 reductase, and cytochrome b5 (if used) with phospholipids on ice.

-

Prepare Reaction Mixture: In a reaction tube, combine the reaction buffer and an aliquot of the reconstituted enzyme mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate Reaction: Add NDPA to the mixture, followed by the addition of NADPH to start the reaction.

-

Incubation: Incubate at 37°C for the desired time.

-

Termination and Analysis: Follow the same termination and analysis procedures as described for the microsomal assay.

Cytotoxicity Assay in CYP-Expressing Cell Lines

This assay assesses the ability of specific human CYP enzymes to activate NDPA to cytotoxic metabolites in a cellular context.

Materials:

-

Transformed human liver epithelial (THLE) cells stably expressing a single human CYP isoform (e.g., THLE-CYP2E1) and control cells (e.g., THLE-vector).

-

Cell culture medium and supplements.

-

NDPA.

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed the THLE cells in multi-well plates and allow them to attach and grow to a suitable confluency.

-

Treatment: Expose the cells to various concentrations of NDPA in the cell culture medium.

-

Incubation: Incubate the cells with NDPA for a defined period (e.g., 24-72 hours).

-

Assess Viability:

-

Remove the medium and wash the cells.

-

Stain the remaining adherent cells with crystal violet.

-

Wash away excess stain and allow the plates to dry.

-

Solubilize the stain and measure the absorbance at a specific wavelength.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

The metabolism of this compound by cytochrome P450 enzymes is a critical determinant of its carcinogenicity. In humans, CYP2E1 is the key enzyme for the bioactivation of NDPA at low concentrations, primarily through α-hydroxylation. Other pathways, such as β-hydroxylation and denitrosation, also contribute to the overall metabolic profile of this compound. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the metabolism of NDPA and other nitrosamines, aiding in risk assessment and the development of strategies to mitigate their harmful effects. A thorough understanding of the factors that regulate the expression and activity of the involved CYP enzymes is essential for predicting inter-individual variability in susceptibility to NDPA-induced carcinogenesis.

References

- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the beta-oxidized intermediates of N-nitrosodi-n-propylamine: N-nitroso-beta-hydroxypropylpropylamine and N-nitroso-beta-oxopropylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s [jove.com]

- 5. Publishers Panel [herbapolonica.pl]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. oyc.co.jp [oyc.co.jp]

In Vitro Genotoxicity of N-Nitrosodipropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro genotoxicity of N-Nitrosodipropylamine (NDPA), a member of the N-nitrosamine class of compounds that are of significant concern due to their carcinogenic potential. This document summarizes key quantitative data, details experimental protocols for core genotoxicity assays, and visualizes the critical metabolic activation pathway and experimental workflows.

Introduction to this compound (NDPA) Genotoxicity

This compound (NDPA) is a potent animal carcinogen, and its genotoxicity is a crucial factor in its carcinogenic mechanism. Like other N-nitrosamines, NDPA requires metabolic activation to exert its genotoxic effects. This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of reactive electrophilic intermediates that can interact with DNA, forming adducts that can result in mutations if not repaired.[1] In vitro genotoxicity assays are essential tools for assessing the mutagenic and clastogenic potential of NDPA and for understanding its mechanism of action.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize quantitative data from key in vitro genotoxicity assays for this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations. The following data is from an enhanced Ames test (EAT) designed to optimize the detection of N-nitrosamines.[1]

Table 1: Ames Test Mutagenicity Results for this compound (NDPA) [1]

| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Fold Induction | Result |

| TA100 | Hamster Liver S9 | 500 | >2 | Positive |

| TA1535 | Hamster Liver S9 | 500 | >2 | Positive |

| TA98 | Hamster Liver S9 | 500 | <2 | Negative |

| TA1537 | Hamster Liver S9 | 500 | <2 | Negative |

Data extracted from a study assessing five small N-nitrosamines as positive controls for the Enhanced Ames Test.[1]

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are provided below. These protocols are based on established guidelines and studies investigating N-nitrosamines.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for N-Nitrosamines

This protocol is optimized for the detection of N-nitrosamines, which often require specific metabolic activation conditions.

Objective: To evaluate the potential of NDPA to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound (NDPA)

-

Positive controls (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene)

-

Negative/vehicle control (e.g., DMSO)

-

S9 fraction from induced hamster or rat liver for metabolic activation

-

Cofactor-I solution (NADP, G6P)

-

Vogel-Bonner medium E (VBME) agar (B569324) plates

-

Top agar supplemented with histidine and biotin

Procedure:

-

Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution. For enhanced testing of nitrosamines, a higher concentration of S9 (e.g., 10-30%) is often used.

-

Exposure: In a test tube, combine the test substance (NDPA at various concentrations), the bacterial culture, and either the S9 mix or a buffer control.

-

Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) with gentle shaking.

-

Plating: Add molten top agar to the tube, vortex briefly, and pour the contents onto the surface of a VBME agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertants that is at least twice the background count.

In Vitro Mouse Lymphoma Assay (MLA)

The MLA is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal alterations, at the thymidine (B127349) kinase (Tk) locus in L5178Y mouse lymphoma cells.

Objective: To assess the potential of NDPA to induce mutations at the Tk locus in mouse lymphoma cells.

Materials:

-

L5178Y/Tk+/- 3.7.2C mouse lymphoma cells

-

This compound (NDPA)

-

Positive controls (e.g., methyl methanesulfonate, cyclophosphamide)

-

Negative/vehicle control

-

S9 fraction for metabolic activation

-

Cell culture medium (e.g., RPMI 1640) supplemented with horse serum

-

Trifluorothymidine (TFT) for mutant selection

-

96-well plates

Procedure:

-

Cell Culture: Maintain L5178Y cells in suspension culture.

-

Treatment: Expose the cells to various concentrations of NDPA with and without S9 metabolic activation for a defined period (e.g., 4 hours).

-

Washing and Expression: After exposure, wash the cells to remove the test substance and culture them for a period (e.g., 2-3 days) to allow for the expression of any induced mutations.

-

Cloning for Viability and Mutant Selection:

-

Viability: Plate a low density of cells in 96-well plates without TFT to determine the cloning efficiency.

-

Mutant Selection: Plate a higher density of cells in 96-well plates containing TFT. Only cells with a mutated Tk gene will survive and form colonies.

-

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 10-14 days.

-

Scoring: Count the colonies in both the viability and mutant selection plates. Calculate the mutant frequency by dividing the number of mutant colonies by the number of viable cells. A significant, dose-dependent increase in mutant frequency indicates a positive result.

In Vitro Chromosomal Aberration Assay

This assay is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Objective: To determine the potential of NDPA to induce chromosomal damage in mammalian cells.

Materials:

-

Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes

-

This compound (NDPA)

-

Positive controls (e.g., mitomycin C, cyclophosphamide)

-

Negative/vehicle control

-

S9 fraction for metabolic activation

-

Cell culture medium

-

Colcemid to arrest cells in metaphase

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Giemsa stain

Procedure:

-

Cell Culture: Culture CHO cells or stimulate human lymphocytes to divide.

-

Treatment: Expose the cells to various concentrations of NDPA with and without S9 metabolic activation. The treatment duration can be short (e.g., 3-6 hours) followed by a recovery period, or continuous for a longer period.

-

Metaphase Arrest: Add Colcemid to the cultures to arrest cells in the metaphase stage of cell division.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cytoplasm, and fix them. Drop the fixed cells onto microscope slides and air-dry.

-

Staining: Stain the slides with Giemsa stain.

-

Microscopic Analysis: Score at least 100 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[2]

Mandatory Visualizations

Metabolic Activation of this compound

The genotoxicity of NDPA is dependent on its metabolic activation by cytochrome P450 enzymes. The primary pathway involves hydroxylation at the α-carbon atom, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion capable of alkylating DNA.

General Workflow for In Vitro Genotoxicity Assays

The following diagram illustrates a generalized workflow for the in vitro genotoxicity assays described in this guide.

Conclusion

References

Methodological & Application

Application Note: Determination of N-Nitrosodipropylamine (NDPA) in Pharmaceuticals by GC-MS/MS

Abstract

This document provides a detailed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantitative analysis of N-Nitrosodipropylamine (NDPA) in pharmaceutical drug substances and products. The described protocol offers high sensitivity and selectivity, crucial for meeting the stringent regulatory requirements for the control of nitrosamine (B1359907) impurities. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.

Introduction

N-nitrosamine impurities in pharmaceuticals are a significant concern due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for these impurities in drug products. This compound (NDPA) is one of the several nitrosamines that have been identified as a potential contaminant. Consequently, robust and sensitive analytical methods are required for its accurate quantification at trace levels.[2] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering excellent selectivity and sensitivity.[3] This document outlines a comprehensive protocol for the determination of NDPA using GC-MS/MS with Multiple Reaction Monitoring (MRM) mode.

Experimental

Instrumentation and Materials

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent[4]

-

Autosampler: Agilent 7693A or equivalent

-

GC Column: Agilent J&W DB-1701 (30 m x 0.25 mm, 1.0 µm) or equivalent[4]

-

Chemicals and Reagents:

-

This compound (NDPA) reference standard

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Methanol (B129727), HPLC grade

-

Sodium hydroxide (B78521) (NaOH)

-

Purified water

-

Standard and Sample Preparation

Standard Solution Preparation:

-

Primary Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 5 mg of NDPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

-

Intermediate Stock Solution (approx. 10 µg/mL): Dilute the primary stock solution with methanol to obtain an intermediate stock solution.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution with dichloromethane to achieve concentrations ranging from 1 to 60 ng/mL (ppb).[4]

Sample Preparation (for Tablets):

-

Weigh and grind a representative number of tablets to obtain a homogenous powder.

-

Accurately weigh an amount of the powdered sample equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[5]

-

Add 10 mL of a suitable aqueous solution (e.g., 0.1 N NaOH) and vortex for at least 5 minutes to suspend the sample.[5]

-

Add 2.0 mL of dichloromethane to the suspension, vortex briefly, and then shake vigorously for at least 5 minutes.[5]

-

Centrifuge the suspension at approximately 10,000 g for at least 5 minutes.[5]

-

Carefully transfer the lower organic phase (dichloromethane) into a GC vial for analysis.

GC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the GC-MS/MS analysis.

Table 1: Gas Chromatograph (GC) Parameters

| Parameter | Value |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Column Flow | 1.2 mL/min |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 180 °C |

| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min |

Table 2: Mass Spectrometer (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions for this compound (NDPA)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| NDPA | 130.1 | 88.1 | 10 | 42.1 | 20 |

Method Performance Characteristics

The following table summarizes the typical performance data for the analytical method.

Table 4: Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 60 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL[4] |

| Accuracy (Recovery %) | 70 - 130%[5] |

| Precision (%RSD) | < 15% |

Experimental Workflow and System Logic

The following diagrams illustrate the experimental workflow for NDPA analysis and the logical relationship of the GC-MS/MS system components.

Caption: Experimental workflow for NDPA analysis.

Caption: Logical relationship of GC-MS/MS components.

Conclusion

The GC-MS/MS method detailed in this application note is suitable for the sensitive and selective quantification of this compound (NDPA) in pharmaceutical samples. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for regulatory submissions. The sample preparation procedure is straightforward, and the instrumental analysis is robust. This protocol provides a reliable foundation for laboratories to implement NDPA testing as part of their quality control procedures for ensuring the safety of pharmaceutical products.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 4. agilent.com [agilent.com]

- 5. edqm.eu [edqm.eu]

Application Note: High-Sensitivity Analysis of N-Nitrosodipropylamine (NDPA) in Diverse Food Matrices by LC-HRMS

Abstract

N-nitrosamines, including N-Nitrosodipropylamine (NDPA), are a class of genotoxic carcinogens that can form in various food products during processing and preparation.[1] Their presence, even at trace levels, is a significant food safety concern. This application note details a robust and sensitive method for the quantitative analysis of NDPA in a range of food matrices using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The described protocol provides a streamlined workflow from sample preparation to data acquisition and analysis, offering high selectivity and accuracy for reliable monitoring of NDPA in compliance with food safety standards.

Introduction

N-nitrosamines are chemical compounds that can form when secondary or tertiary amines react with a nitrosating agent, such as nitrite (B80452) salts, which are commonly used as preservatives in cured meats.[1][2] These compounds have been identified in a variety of food items, including cured meats, fish, beer, and cheese.[1][3] Due to their carcinogenic potential, regulatory bodies worldwide are increasingly focusing on monitoring and controlling the levels of N-nitrosamines in the food supply.[4][5]